molecular formula C5H11FN2 B13615940 4-Fluoro-1-methylpyrrolidin-3-amine

4-Fluoro-1-methylpyrrolidin-3-amine

Katalognummer: B13615940
Molekulargewicht: 118.15 g/mol
InChI-Schlüssel: BXRXWVXIHLMZJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of fluorinated amines It is characterized by the presence of a fluorine atom attached to the pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methylpyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the fluorination of a suitable pyrrolidine precursor. For example, the fluorination of 1-methylpyrrolidin-3-amine using a fluorinating agent such as Selectfluor® can yield the desired compound . The reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-1-methylpyrrolidin-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Fluoro-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The exact pathways and targets may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluoro-1-methylpyrrolidin-2-one: Another fluorinated pyrrolidine derivative with different functional groups.

    4-Fluoro-1-methylpyrrolidin-3-ol: A hydroxylated analogue with distinct chemical properties.

Uniqueness

4-Fluoro-1-methylpyrrolidin-3-amine is unique due to its specific fluorine substitution pattern, which can impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C5H11FN2

Molekulargewicht

118.15 g/mol

IUPAC-Name

4-fluoro-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C5H11FN2/c1-8-2-4(6)5(7)3-8/h4-5H,2-3,7H2,1H3

InChI-Schlüssel

BXRXWVXIHLMZJR-UHFFFAOYSA-N

Kanonische SMILES

CN1CC(C(C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.